Cas no 75155-59-8 (Benzene,1,2,3,4,5,6-hexakis[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-)

Benzene,1,2,3,4,5,6-hexakis[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]- structure
75155-59-8 structure
Product Name:Benzene,1,2,3,4,5,6-hexakis[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-
CAS No:75155-59-8
MF:C60H48F18S6
MW:1303.38439178467
CID:575171
PubChem ID:331410
Update Time:2025-04-19

Benzene,1,2,3,4,5,6-hexakis[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,3,4,5,6-hexakis[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-
    • 1,2,3,4,5,6-hexakis[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]benzene
    • NSC323748
    • 75155-59-8
    • NSC-323748
    • DTXSID30317976
    • Inchi: 1S/C60H48F18S6/c61-55(62,63)43-13-1-7-37(19-43)25-79-31-49-50(32-80-26-38-8-2-14-44(20-38)56(64,65)66)52(34-82-28-40-10-4-16-46(22-40)58(70,71)72)54(36-84-30-42-12-6-18-48(24-42)60(76,77)78)53(35-83-29-41-11-5-17-47(23-41)59(73,74)75)51(49)33-81-27-39-9-3-15-45(21-39)57(67,68)69/h1-24H,25-36H2
    • InChI Key: LNACWCBFWSRGSA-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C(F)(F)F)C=1)CC1C(CSCC2C=CC=C(C(F)(F)F)C=2)=C(CSCC2C=CC=C(C(F)(F)F)C=2)C(CSCC2C=CC=C(C(F)(F)F)C=2)=C(CSCC2C=CC=C(C(F)(F)F)C=2)C=1CSCC1C=CC=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 1302.17964
  • Monoisotopic Mass: 1302.1792855g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 24
  • Heavy Atom Count: 84
  • Rotatable Bond Count: 24
  • Complexity: 1540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 18.9
  • Topological Polar Surface Area: 152Ų

Experimental Properties

  • PSA: 0
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